![molecular formula C11H23N3 B13157027 1-[(Azetidin-2-yl)methyl]-4-(propan-2-yl)piperazine](/img/structure/B13157027.png)
1-[(Azetidin-2-yl)methyl]-4-(propan-2-yl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(Azetidin-2-yl)methyl]-4-(propan-2-yl)piperazine is a synthetic organic compound with the molecular formula C₁₁H₂₃N₃. This compound is characterized by the presence of an azetidine ring and a piperazine ring, making it a unique structure in the realm of heterocyclic chemistry. It is primarily used for research purposes and has shown potential in various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Azetidin-2-yl)methyl]-4-(propan-2-yl)piperazine typically involves the reaction of azetidine with 4-(propan-2-yl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the production process.
化学反応の分析
Types of Reactions: 1-[(Azetidin-2-yl)methyl]-4-(propan-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
1-[(Azetidin-2-yl)methyl]-4-(propan-2-yl)piperazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 1-[(Azetidin-2-yl)methyl]-4-(propan-2-yl)piperazine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interact with neurotransmitter receptors and enzymes involved in metabolic processes.
類似化合物との比較
- 1-[(Azetidin-2-yl)methyl]-4-(methyl)piperazine
- 1-[(Azetidin-2-yl)methyl]-4-(ethyl)piperazine
- 1-[(Azetidin-2-yl)methyl]-4-(butyl)piperazine
Comparison: 1-[(Azetidin-2-yl)methyl]-4-(propan-2-yl)piperazine is unique due to the presence of the propan-2-yl group, which imparts distinct chemical and biological properties compared to its analogs. The propan-2-yl group enhances the compound’s lipophilicity, potentially increasing its ability to cross cell membranes and interact with intracellular targets. This makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C11H23N3 |
|---|---|
分子量 |
197.32 g/mol |
IUPAC名 |
1-(azetidin-2-ylmethyl)-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C11H23N3/c1-10(2)14-7-5-13(6-8-14)9-11-3-4-12-11/h10-12H,3-9H2,1-2H3 |
InChIキー |
FYIIRABNHWXKIF-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1CCN(CC1)CC2CCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


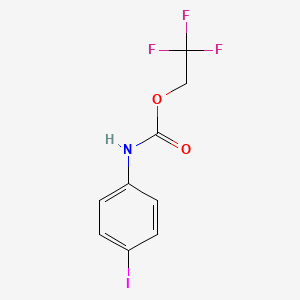
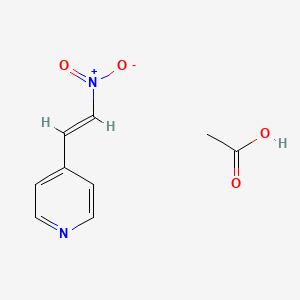
![ethyl N-[8-(2-diethylaminoethylamino)-2,3-bis(2-thienyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B13156970.png)

![Ethyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13156973.png)
![5'-(Trifluoromethoxy)-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13156977.png)

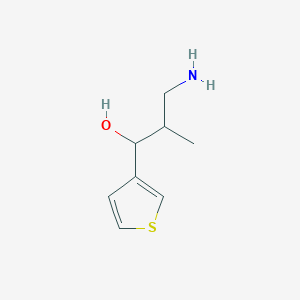
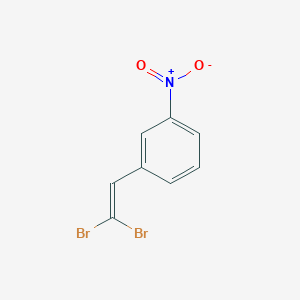
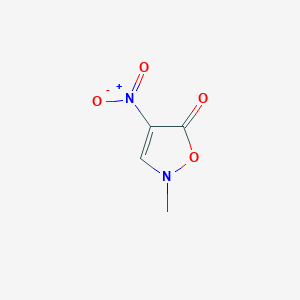

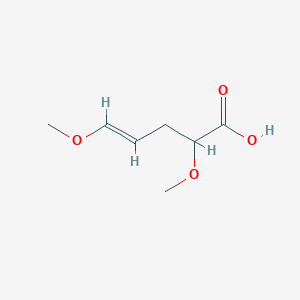

![(1R)-2,2-Dimethyl-1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine](/img/structure/B13157035.png)
